molecular formula C13H9N3O2 B13873789 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine CAS No. 507462-27-3

3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13873789
CAS No.: 507462-27-3
M. Wt: 239.23 g/mol
InChI Key: COBTZNKFUOCFCN-UHFFFAOYSA-N
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Description

3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group at the 3-position and a phenyl group at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under specific conditions . Another approach includes the nitration of 1H-pyrrolo[2,3-B]pyridine derivatives, which can be carried out using nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

    Reduction: 3-Amino-5-phenyl-1H-pyrrolo[2,3-B]pyridine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of the receptor, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both nitro and phenyl groups, which enhance its biological activity and specificity towards certain molecular targets. This makes it a valuable compound in drug discovery and development.

Properties

CAS No.

507462-27-3

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-8-15-13-11(12)6-10(7-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

COBTZNKFUOCFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3[N+](=O)[O-])N=C2

Origin of Product

United States

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